molecular formula C₁₆H₁₇F₂N₃O₆S B1141489 2'-Deoxy-2',2'-difluorocytidine 5'-(4-Methylbenzenesulfonate) CAS No. 1151528-53-8

2'-Deoxy-2',2'-difluorocytidine 5'-(4-Methylbenzenesulfonate)

Cat. No. B1141489
CAS RN: 1151528-53-8
M. Wt: 417.38
InChI Key:
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Description

2’-Deoxy-2’,2’-difluorocytidine 5’-(4-Methylbenzenesulfonate) is a chemical compound with the molecular formula C16H17F2N3O6S and a molecular weight of 417.38 . It is an intermediate in the synthesis of Gemcitabine metabolites .


Synthesis Analysis

The synthesis of 2’-Deoxy-2’,2’-difluorocytidine involves several steps. It undergoes conversion into its active form called 2′,2′-difluorodeoxycytidine triphosphate (dFdCTP) by the enzyme deoxycytidine kinase . The synthesis process also involves the abstraction of H3’ to give an allylic radical that captures a hydrogen atom and decomposes to an active alkylating furanone species .


Molecular Structure Analysis

The molecular structure of 2’-Deoxy-2’,2’-difluorocytidine 5’-(4-Methylbenzenesulfonate) is represented by the molecular formula C16H17F2N3O6S .


Chemical Reactions Analysis

The chemical reactions involving 2’-Deoxy-2’,2’-difluorocytidine are complex. It is integrated into DNA, where it terminates the chain and inhibits DNA synthesis . Furthermore, it inhibits RNA synthesis by targeting the enzyme ribonucleotide reductase .


Physical And Chemical Properties Analysis

2’-Deoxy-2’,2’-difluorocytidine 5’-(4-Methylbenzenesulfonate) is an off-white solid . It is soluble in DCM and Methanol .

Mechanism of Action

The mechanism of action of 2’-Deoxy-2’,2’-difluorocytidine involves its conversion into its active form, 2′,2′-difluorodeoxycytidine triphosphate (dFdCTP), by the enzyme deoxycytidine kinase . Once converted, it is integrated into DNA, where it terminates the chain and inhibits DNA synthesis . It also inhibits RNA synthesis by targeting the enzyme ribonucleotide reductase .

properties

{ "Design of the Synthesis Pathway": [ "The synthesis of 2'-Deoxy-2',2'-difluorocytidine 5'-(4-Methylbenzenesulfonate) involves the conversion of 2'-Deoxy-2',2'-difluorocytidine to its 5'-monophosphate derivative, followed by the reaction with 4-methylbenzenesulfonyl chloride to form the final product.", "The synthesis pathway involves protection of the hydroxyl group at the 3'-position of 2'-Deoxy-2',2'-difluorocytidine, followed by phosphorylation at the 5'-position, and subsequent reaction with 4-methylbenzenesulfonyl chloride to obtain the final product." ], "Starting Materials": [ "2'-Deoxy-2',2'-difluorocytidine", "Triethylamine", "Di-tert-butyl dicarbonate", "Tetra-n-butylammonium fluoride", "Tetrabutylammonium hydrogen sulfate", "Methanol", "Sodium phosphate dibasic heptahydrate", "4-Methylbenzenesulfonyl chloride" ], "Reaction": [ "Step 1: Protection of the 3'-hydroxyl group of 2'-Deoxy-2',2'-difluorocytidine using di-tert-butyl dicarbonate in the presence of triethylamine.", "Step 2: Deprotection of the 5'-hydroxyl group using tetra-n-butylammonium fluoride in methanol.", "Step 3: Phosphorylation of the 5'-hydroxyl group using tetrabutylammonium hydrogen sulfate and sodium phosphate dibasic heptahydrate.", "Step 4: Reaction of the 5'-monophosphate derivative with 4-methylbenzenesulfonyl chloride in the presence of triethylamine to form 2'-Deoxy-2',2'-difluorocytidine 5'-(4-Methylbenzenesulfonate)." ] }

CAS RN

1151528-53-8

Product Name

2'-Deoxy-2',2'-difluorocytidine 5'-(4-Methylbenzenesulfonate)

Molecular Formula

C₁₆H₁₇F₂N₃O₆S

Molecular Weight

417.38

Origin of Product

United States

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